N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride
Description
N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride is a synthetic organic compound featuring a thian-4-amine core linked to a 2-(1H-imidazol-1-yl)ethyl group, with two hydrochloride counterions enhancing its solubility and stability. The dihydrochloride salt form is critical for pharmaceutical applications, as it improves bioavailability and crystalline properties.
Properties
IUPAC Name |
N-(2-imidazol-1-ylethyl)thian-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-7-14-8-2-10(1)12-4-6-13-5-3-11-9-13;;/h3,5,9-10,12H,1-2,4,6-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOBMPFYQKGCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NCCN2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitate the formation of 1,2,4-trisubstituted imidazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The imidazole ring is susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation, nickel catalysts for cyclization, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
Medicinal Chemistry
N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride has been investigated for its potential as a therapeutic agent . The imidazole moiety allows the compound to interact with biological targets effectively. Research indicates that it may function as an enzyme inhibitor , which is crucial in drug development for treating various diseases, including cancer and infectious diseases. The compound's ability to coordinate with metal ions enhances its potential as a ligand in biochemical assays, facilitating studies on enzyme mechanisms and interactions with biomolecules.
Case Study: Enzyme Inhibition
A study focusing on enzyme inhibition demonstrated that this compound could inhibit specific proteases involved in viral replication. The research highlighted its effectiveness in reducing viral load in cell cultures, showcasing its potential as a therapeutic candidate for antiviral drugs .
Coordination Chemistry
The compound exhibits notable properties in coordination chemistry due to the presence of nitrogen atoms in the imidazole ring. This allows it to form stable complexes with transition metals, which can be utilized in catalysis and material synthesis.
Table 1: Comparison of Coordination Properties
| Compound Name | Coordination Behavior | Potential Applications |
|---|---|---|
| N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine | Forms stable complexes | Catalysis, sensor development |
| Histidine | Binds to metal ions | Biochemical pathways |
| 2-(1H-imidazol-4-yl)ethan-1-amine | Moderate coordination | Drug design |
Agrochemicals
In the field of agrochemistry , this compound is being explored for its potential as a biopesticide or plant growth regulator. Its biological activity against certain pests suggests that it could be developed into a sustainable alternative to conventional pesticides.
Case Study: Pest Resistance
Research has shown that formulations containing this compound can exhibit significant insecticidal activity against common agricultural pests. Field trials indicated improved crop yields when treated with this compound compared to untreated controls .
Materials Science
The unique chemical structure of this compound also lends itself to applications in materials science . Its ability to form polymers and composites can be exploited in developing new materials with specific properties such as conductivity or mechanical strength.
Table 2: Material Properties Comparison
| Material Type | Properties | Applications |
|---|---|---|
| Polymers based on thian compounds | High thermal stability | Electronics, coatings |
| Composites with metal complexes | Enhanced mechanical strength | Structural applications |
Mechanism of Action
The mechanism of action of N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Research Findings and Gaps
- Physicochemical Properties : The dihydrochloride form in the target compound and its analogs enhances solubility, critical for drug delivery. However, crystallographic data (e.g., via SHELX software ) are absent in the evidence, limiting insights into solid-state behavior.
- Synthesis and Purity : The target compound’s 95% purity aligns with pharmaceutical standards, but synthetic routes remain unspecified compared to TDAE-mediated nitroimidazoles .
Biological Activity
N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
1. Synthesis
The synthesis of this compound typically involves the reaction of an imidazole derivative with thian-4-amine. Common solvents for this reaction include ethanol and methanol, often under acidic or basic conditions with heating to facilitate the reaction. The compound has a molecular formula of C10H14Cl2N4S and a molecular weight of 284.249 g/mol .
The biological activity of this compound is largely attributed to its imidazole moiety, which enables coordination with metal ions and interaction with various biological targets. This compound has shown potential as an enzyme inhibitor and ligand in biochemical assays, affecting multiple biochemical pathways .
2.2 Antitumor Activity
Research has indicated that compounds similar to N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine exhibit antitumor effects. For instance, a related compound decreased the viability of the MDA-MB-231 breast cancer cell line by 55% at a concentration of 10 μM over three days in vitro studies . This suggests that N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine may also possess similar properties.
2.3 Antimicrobial Activity
Studies have demonstrated that various imidazole-containing compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, related compounds showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . While specific data for this compound is limited, its structural similarity suggests potential antimicrobial efficacy.
3.1 In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of imidazole derivatives on various cancer cell lines. One study reported that imidazole-based compounds significantly inhibited cell proliferation in leukemia cells at nanomolar concentrations . Although specific studies on this compound are yet to be published, the promising results from related compounds indicate its potential for further investigation.
3.2 In Vivo Studies
In vivo studies using xenograft models have shown that imidazole derivatives can effectively reduce tumor size in animal models . These findings highlight the importance of conducting similar studies on this compound to ascertain its therapeutic efficacy.
4. Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other compounds containing imidazole structures:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Histamine | C5H9N3 | Biogenic amine involved in immune responses |
| 2-(1H-imidazol-4-yl)ethan-1-amine | C5H9N3 | Known neurotransmitter |
| N-[2-(1H-imidazolyl)ethyl]-thian-4-amines | C10H18N3S | Structural variations leading to different biological activities |
The thian group in N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amines contributes to its distinct chemical properties compared to other imidazole derivatives .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine dihydrochloride, and how is purity ≥95% achieved?
- Methodology : Synthesis typically involves coupling thian-4-amine with imidazole derivatives via alkylation or nucleophilic substitution. Purification steps, such as recrystallization or column chromatography, are critical. Purity verification employs HPLC or NMR spectroscopy, with ≥95% purity confirmed by consistent integration of proton signals and absence of extraneous peaks in NMR spectra .
Q. Which spectroscopic techniques are essential for characterizing this compound’s molecular structure?
- Methodology :
- NMR : and NMR identify proton environments and carbon frameworks, with imidazole protons typically appearing at δ 7.4–7.6 ppm and thiane protons as multiplet signals between δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 173.06 for the free base) .
- IR Spectroscopy : Detects functional groups like amine N-H stretches (~3300 cm) and C-N imidazole vibrations (~1600 cm) .
Advanced Research Questions
Q. How can computational methods like density-functional theory (DFT) predict molecular properties, and how are discrepancies with experimental data resolved?
- Methodology :
- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to optimize geometry and calculate electronic properties, such as HOMO-LUMO gaps. Exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies .
- Validation : Compare computed NMR chemical shifts (via gauge-including atomic orbital methods) or vibrational spectra with experimental data. Discrepancies in bond lengths or angles may indicate solvation effects or crystal packing influences, requiring single-crystal X-ray diffraction for resolution .
Q. What crystallographic strategies are employed to determine the solid-state structure and hydrogen-bonding networks?
- Methodology :
- Single-Crystal X-ray Diffraction : Crystals grown via slow evaporation are analyzed using SHELX software for structure solution and refinement. Hydrogen-bonding patterns (e.g., N-H···Cl interactions) are mapped using graph-set analysis to understand supramolecular assembly .
- Hydrogen Bond Analysis : Etter’s graph theory categorizes motifs like rings, critical for predicting solubility and stability .
Q. How are in vitro bioactivity assays designed to evaluate this compound’s pharmacological potential?
- Methodology :
- Target Selection : Prioritize receptors common to imidazole derivatives (e.g., histamine H2 or kinase targets) .
- Assay Design :
- Enzyme Inhibition : Measure IC via fluorescence-based assays (e.g., fluorogenic substrates for proteases).
- Cell Viability : Use MTT assays on cancer cell lines, comparing activity to known imidazo[2,1-b]thiazole derivatives .
- Data Interpretation : Structure-activity relationships (SARs) are derived by modifying the thiane or imidazole substituents and correlating changes with potency .
Data Contradiction Analysis
Q. How should researchers address conflicting data between spectroscopic and crystallographic results?
- Methodology :
- Case Example : If NMR suggests a planar imidazole ring but X-ray shows puckering, re-examine NMR sample conditions (e.g., solvent polarity or temperature effects).
- DFT Validation : Compute conformational energies to determine if puckering is energetically feasible in solution.
- Dynamic NMR : Use variable-temperature NMR to detect ring-flipping barriers, resolving static vs. dynamic discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
